molecular formula C11H16N2 B1515341 (1-Ethylindolin-6-yl)methanamine

(1-Ethylindolin-6-yl)methanamine

Cat. No.: B1515341
M. Wt: 176.26 g/mol
InChI Key: GEVYOSNSUVHYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethylindolin-6-yl)methanamine is a substituted methanamine derivative featuring an indoline core with an ethyl group at the 1-position and a methanamine moiety at the 6-position. Methanamine derivatives are often explored in medicinal chemistry for their bioactivity, particularly as antimicrobial, anti-inflammatory, or receptor-targeting agents .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(1-ethyl-2,3-dihydroindol-6-yl)methanamine

InChI

InChI=1S/C11H16N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3

InChI Key

GEVYOSNSUVHYKK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular characteristics of (1-Ethylindolin-6-yl)methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number References
This compound* C₁₁H₁₆N₂ 176.26 g/mol Ethyl (C1), methanamine (C6) Not available Inferred
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine C₁₂H₁₈N₂ 190.28 g/mol Ethyl (C1), methanamine (C6) 1342712-03-1
(1-Methyl-1H-indazol-6-yl)methanamine C₉H₁₁N₃ 161.21 g/mol Methyl (C1), methanamine (C6) 267413-31-0
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 g/mol Methoxyethoxy (C6), methanamine 1016724-24-5
2-(6-Methoxy-1H-indol-3-yl)ethanamine C₁₁H₁₄N₂O 190.24 g/mol Methoxy (C6), ethanamine (C3) Not provided
Key Observations:
  • Substituent Effects : The ethyl group in this compound may enhance lipophilicity compared to methyl-substituted analogs like (1-Methyl-1H-indazol-6-yl)methanamine .
Antimicrobial Activity
  • Thiourea Derivatives : Methanamine derivatives with thiourea functionalities, such as (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values comparable to ciprofloxacin) .
Anti-Inflammatory Potential
  • Cytokine Modulation : Thiourea-linked methanamine derivatives reduced TNF-α and IL-6 levels in vitro, indicating anti-inflammatory applications .
Receptor Targeting

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